molecular formula C5H5BrN2O B581836 2-Bromo-3-methoxypyrazine CAS No. 1209905-41-8

2-Bromo-3-methoxypyrazine

Cat. No.: B581836
CAS No.: 1209905-41-8
M. Wt: 189.012
InChI Key: XOTABKNMXIIQMF-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxypyrazine is an organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrazine, characterized by the presence of a bromine atom at the second position and a methoxy group at the third position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxypyrazine typically involves the bromination of 3-methoxypyrazine. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve 3-methoxypyrazine in acetic acid.
  • Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours until the bromination is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of 2-substituted-3-methoxypyrazines.

    Oxidation: Formation of 3-methoxy-2-pyrazinecarboxylic acid.

    Reduction: Formation of 2-bromo-3-methoxydihydropyrazine.

Scientific Research Applications

2-Bromo-3-methoxypyrazine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

2-Bromo-3-methoxypyrazine can be compared with other bromopyrazine derivatives, such as:

  • 2-Bromo-5-methoxypyrazine
  • 2-Bromo-3-chloropyrazine
  • 2-Bromo-3-fluoropyrazine

Uniqueness

The presence of the methoxy group at the third position in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with other molecules. This makes it distinct from other bromopyrazine derivatives, which may have different substituents affecting their chemical behavior and applications.

Biological Activity

2-Bromo-3-methoxypyrazine is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H6_6BrN3_3O and a molecular weight of approximately 203.04 g/mol. Its structure features a pyrazine ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position, which contributes to its distinct chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or enzyme activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus50 mg/mL100 mg/mL
Escherichia coli25 mg/mL50 mg/mL
Salmonella typhimurium12.5 mg/mL25 mg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antioxidant Activity

In addition to its antimicrobial effects, there is emerging evidence that this compound may possess antioxidant properties. Preliminary studies have indicated its potential to scavenge free radicals and reduce oxidative stress in cellular models, which could have implications for therapeutic applications in oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 mg/mL, indicating its potential as a therapeutic agent against resistant strains.
  • Oxidative Stress Mitigation : In a model using human neuronal cells exposed to oxidative stress, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), suggesting protective effects against neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-3-methoxypyrazine and its derivatives?

  • Methodological Answer : A common synthetic route involves bromination of 2-aminopyrazine derivatives in acetic acid, followed by methoxylation using sodium methoxide. For example, 3,5-dibromo-2-aminopyrazine can be treated with NaOCH₃ to yield 3-methoxy-5-bromo-2-aminopyrazine, which undergoes hydrogenation (Pd/C catalyst) to remove excess bromine . Alternative pathways include direct bromination of methoxypyrazine precursors under controlled conditions to ensure regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Working under fume hoods to prevent inhalation of vapors or dust .
  • Storage in sealed containers away from strong acids/bases and oxidizing agents to prevent decomposition .
  • Immediate decontamination of spills using inert adsorbents and proper disposal per local regulations .

Q. How can headspace solid-phase microextraction (HS-SPME) be applied to quantify this compound in biological matrices?

  • Methodological Answer : HS-SPME parameters (e.g., pH 6–8, 80°C extraction temperature, 30–140 min extraction time) are optimized using statistical experimental design. Deuterated internal standards (e.g., D₃-labeled analogs) improve accuracy, while GC×GC-TOF-MS resolves co-eluting interferences in complex matrices like grape homogenates .

Advanced Research Questions

Q. How does the presence of ethanol and varying pH levels affect the recovery of this compound in gas chromatography analysis?

  • Methodological Answer : Ethanol concentrations >10% (v/v) exponentially reduce analyte recovery due to competitive adsorption on SPME fibers. Below pH 2, protonation of the pyrazine ring decreases volatility, while neutral to slightly alkaline conditions (pH 6–8) maximize headspace partitioning. Matrix modifiers (e.g., 30% NaCl) enhance sensitivity by salting-out effects .

Q. What strategies exist for achieving regioselective bromination in pyrazine derivatives such as this compound?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electron-donating groups (e.g., methoxy at C3), which direct bromination to the adjacent C2 position via resonance stabilization of intermediates .
  • Solvent polarity (e.g., acetic acid) stabilizes transition states during electrophilic substitution .
  • Temperature control (0–25°C) to minimize side reactions .

Q. What analytical challenges arise when correlating this compound concentrations in natural samples (e.g., grapes) with processed products (e.g., wines)?

  • Methodological Answer : Challenges include:

  • Matrix effects (phenolics, oak compounds) altering HS-SPME recovery rates .
  • Degradation during fermentation (e.g., CO₂ stripping reduces wine MP levels to ~67% of grape concentrations) .
  • Use of predictive models based on malic acid breakdown kinetics during ripening to estimate post-harvest stability .

Q. How can isotopic labeling techniques improve the accuracy of this compound quantification in environmental samples?

  • Methodological Answer : Stable isotope dilution analysis (SIDA) with deuterated analogs (e.g., D₃-IBMP) corrects for matrix-induced signal suppression in GC-MS. This method achieves detection limits of 0.6–1.8 pg/g and linearity (r² >0.99) across preveraison to harvest-ripe matrices .

Q. What statistical approaches are recommended for validating analytical methods detecting trace levels of this compound?

  • Methodological Answer : Validation includes:

  • Full factorial design to optimize HS-SPME parameters (incubation time, temperature) .
  • Standard addition curves to assess matrix interference .
  • Bland-Altman analysis for method comparison (e.g., GC-MS vs. GC×GC-TOF-MS) .

Q. How do structural modifications of this compound influence its potential biological activity in pharmacological research?

  • Methodological Answer : Functionalization at C5/C6 (e.g., esterification, amination) enhances bioactivity. For instance, methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate exhibits improved solubility and binding affinity in enzyme inhibition assays. Structure-activity relationship (SAR) studies guide optimization for antimicrobial or anticancer applications .

Q. What are the key considerations in designing stability studies for this compound under different storage conditions?

  • Methodological Answer : Studies should assess:
  • Thermal stability (e.g., decomposition at >40°C) via accelerated aging tests .
  • Hydrolytic susceptibility under acidic/alkaline conditions (pH 1–13) .
  • Photodegradation rates using UV-Vis spectroscopy to determine light-sensitive storage requirements .

Properties

IUPAC Name

2-bromo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTABKNMXIIQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672144
Record name 2-Bromo-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209905-41-8
Record name 2-Bromo-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methoxypyrazine
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